molecular formula C7H18N2 B13522064 n1-Ethyl-2,2-dimethylpropane-1,3-diamine

n1-Ethyl-2,2-dimethylpropane-1,3-diamine

Cat. No.: B13522064
M. Wt: 130.23 g/mol
InChI Key: OFKXGNJRTDKZBQ-UHFFFAOYSA-N
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Description

n1-Ethyl-2,2-dimethylpropane-1,3-diamine is an organic compound with the molecular formula C7H18N2. It is a diamine, meaning it contains two amino groups. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-Ethyl-2,2-dimethylpropane-1,3-diamine can be achieved through several methods. One common method involves the reaction of 1,3-dibromopropane with methylamine in the presence of a base such as sodium hydroxide. The reaction mixture is stirred and controlled at a specific temperature to obtain the desired product . Another method involves the reaction of 1,3-propanediamine with ethyl bromide, followed by nucleophilic substitution with 3-aminopropylamine .

Industrial Production Methods

For industrial production, the synthesis process is often optimized for higher yield and purity. One such method involves the continuous preparation of dimethylaminopropionitrile, followed by hydrogenation using a Raney-Nickel catalyst under high pressure . This method is suitable for large-scale production due to its simplicity and stability.

Chemical Reactions Analysis

Types of Reactions

n1-Ethyl-2,2-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n1-Ethyl-2,2-dimethylpropane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n1-Ethyl-2,2-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can initiate signaling pathways and biochemical reactions, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n1-Ethyl-2,2-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

N'-ethyl-2,2-dimethylpropane-1,3-diamine

InChI

InChI=1S/C7H18N2/c1-4-9-6-7(2,3)5-8/h9H,4-6,8H2,1-3H3

InChI Key

OFKXGNJRTDKZBQ-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C)(C)CN

Origin of Product

United States

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